![molecular formula C19H17N3O2 B2548677 4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034580-33-9](/img/structure/B2548677.png)
4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
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Overview
Description
4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring linked to a naphthalene moiety through a pyrrolidine bridge
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of pathways .
Pharmacokinetics
One source suggests that a similar compound has excellent pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit a range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with a halogenated pyrimidine in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce various functional groups such as halides or amines.
Scientific Research Applications
4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and pyrimidine derivatives that share structural features with 4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine . Examples include:
- Pyrrolidine-2,5-diones
- Pyrrolidine-2-one
- Pyrrolizines
Uniqueness
What sets this compound apart is its unique combination of a naphthalene moiety with a pyrimidine ring through a pyrrolidine bridge. This structure provides a distinct set of chemical and biological properties that can be exploited for various applications .
Biological Activity
4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a novel compound that belongs to the class of aryl(hetero)aryl ketones. Its unique structure, which includes a pyrimidine ring, a pyrrolidine moiety, and a naphthalene-1-carbonyl group, suggests significant potential for various biological applications. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure features:
- A pyrimidine ring that may participate in nucleophilic attacks.
- A pyrrolidine moiety that can enhance binding interactions with biological targets.
- A naphthalene group that contributes to the compound's hydrophobic properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the naphthalene carbonyl derivative.
- Coupling with pyrrolidine to introduce the pyrrolidin-3-yl group.
- Final cyclization to form the pyrimidine structure.
Interaction Studies
Interaction studies are crucial for understanding the biological implications of this compound. Preliminary research indicates that this compound may interact with specific proteins or enzymes, potentially modulating their activity.
Key Findings:
- Enzyme Inhibition: Initial assays suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, similar to other pyrimidine derivatives which have shown anti-inflammatory activity .
Therapeutic Potential
The therapeutic potential of this compound has been highlighted in various studies:
Therapeutic Area | Activity | Reference |
---|---|---|
Anti-inflammatory | Inhibits COX enzymes | |
Anticancer | Suppresses cell proliferation in cancer cell lines | |
Antimalarial | Effective against Plasmodium falciparum |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents on the pyrimidine or naphthalene rings can significantly influence the compound's efficacy and selectivity.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine | Bromine substituent | Enhanced reactivity, potential anti-inflammatory effects |
5-Chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine | Chlorine substituent | Altered electronic properties leading to different biological responses |
Case Studies
Several case studies have investigated the biological effects of related compounds:
- Anti-inflammatory Effects: A study demonstrated that derivatives similar to this compound significantly inhibited COX enzymes, suggesting potential for treating inflammatory diseases .
- Anticancer Activity: Research on pyrimidine derivatives revealed their ability to inhibit cell migration and invasion in cancer cell lines, indicating a promising avenue for cancer therapy .
- Antimalarial Properties: Investigations into pyrimidine conjugates showed effectiveness against malaria parasites, highlighting the compound's potential in infectious disease treatment .
Properties
IUPAC Name |
naphthalen-1-yl-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(17-7-3-5-14-4-1-2-6-16(14)17)22-11-9-15(12-22)24-18-8-10-20-13-21-18/h1-8,10,13,15H,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYOPCQMOOXPHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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